1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile
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Overview
Description
1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative is treated with a methoxyphenyl halide in the presence of a base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the indole derivative is treated with a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of serotonin with various biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
820234-25-1 |
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Molecular Formula |
C24H18N2O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[2-[(2-methoxyphenyl)methoxy]benzoyl]indole-5-carbonitrile |
InChI |
InChI=1S/C24H18N2O3/c1-28-22-8-4-2-6-19(22)16-29-23-9-5-3-7-20(23)24(27)26-13-12-18-14-17(15-25)10-11-21(18)26/h2-14H,16H2,1H3 |
InChI Key |
QXYSPUDNOHWVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N |
Origin of Product |
United States |
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